Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate
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Overview
Description
Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
The synthesis of Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially modifying the functional groups attached to the thiophene ring.
Scientific Research Applications
Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives, which are valuable in organic synthesis and material science.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share the thiophene core but differ in their substituents, leading to unique properties and applications. This compound stands out due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article synthesizes findings from various studies to outline the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its biological activity. The presence of the amino and carbamoyl groups enhances its interaction with biological targets, potentially influencing its pharmacological properties.
- Inhibition of Key Enzymes : The compound has shown inhibitory effects on certain enzymes that play crucial roles in cancer cell proliferation. For instance, studies suggest that compounds with similar structures can inhibit enzymes like GSK-3β and NT5C2, which are implicated in various cancer pathways .
- Antimitotic Effects : Similar compounds have demonstrated antimitotic effects by disrupting microtubule dynamics in cancer cells. This mechanism is critical as it leads to the inhibition of cell division, thereby exerting cytotoxic effects on rapidly dividing tumor cells .
In Vitro Studies
Recent research has highlighted the compound's potential in vitro activity against various cancer cell lines. For example:
- Cytotoxicity : this compound exhibited significant cytotoxicity in human leukemia cell lines. The IC50 values were determined through dose-response assays, indicating effective inhibition of cell growth at low micromolar concentrations .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound:
- Tumor Models : Animal models treated with this compound showed reduced tumor sizes compared to control groups. The mechanism appears to involve both direct cytotoxicity to tumor cells and modulation of immune responses .
Case Studies
Several case studies have been documented regarding the use of similar thiophene derivatives in clinical settings:
- Acute Lymphoblastic Leukemia (ALL) : A study demonstrated that compounds targeting NT5C2 could enhance the efficacy of existing therapies like 6-MP by overcoming resistance mechanisms in ALL .
- Malaria Research : Compounds with structural similarities have been explored for their antimalarial properties, showing selective toxicity towards malaria parasites while sparing human cells .
Data Summary
Study Type | Target Disease | IC50 (µM) | Mechanism of Action |
---|---|---|---|
In Vitro | Leukemia | 1.59 | Antimitotic |
In Vivo | Tumor Models | N/A | Immune modulation & cytotoxicity |
Case Study | Malaria | ~2 | Selective toxicity |
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-13-6(11)3-4-2-5(7(9)12)8(10)14-4/h2H,3,10H2,1H3,(H2,9,12) |
InChI Key |
MCYZKEQYXHWDSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(S1)N)C(=O)N |
Origin of Product |
United States |
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